5-Bromo-3-methoxyquinoline
Overview
Description
5-Bromo-3-methoxyquinoline is an organic compound that is used as an active pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .
Molecular Structure Analysis
The molecular formula of 5-Bromo-3-methoxyquinoline is C10H8BrNO . Its molecular weight is 238.084 g/mol . The IUPAC name for this compound is 5-bromo-3-methoxyquinoline . The structure can be represented by the SMILES notation as COC1=CN=C2C=CC=C (C2=C1)Br .
Physical And Chemical Properties Analysis
5-Bromo-3-methoxyquinoline is a solid at room temperature . It has a molecular weight of 238.08 g/mol .
Scientific Research Applications
Pharmaceutical Intermediates
5-Bromo-3-methoxyquinoline: is primarily used as an active pharmaceutical intermediate . Its structure serves as a building block in the synthesis of various drugs. The compound’s halogenated and methoxy groups make it a versatile precursor for modifications and coupling reactions, leading to the creation of compounds with potential therapeutic effects.
Organic Synthesis
In the field of chemistry, 5-Bromo-3-methoxyquinoline is utilized in the synthesis of complex organic molecules . Its reactivity allows for the construction of diverse quinoline derivatives, which are crucial in developing compounds with specific chemical properties for industrial applications.
Biological Activity
Quinoline derivatives, including 5-Bromo-3-methoxyquinoline , exhibit a broad range of biological activities . They are studied for their potential as antimalarial, anticancer, antibacterial, and antiviral agents. The compound’s ability to interact with biological systems makes it a valuable tool for drug discovery and development.
Materials Science
In materials science, 5-Bromo-3-methoxyquinoline can be used to develop new materials with specific optical or electronic properties . Its molecular structure could be incorporated into polymers or coatings, enhancing the material’s functionality for various technological applications.
Environmental Science
The compound’s potential applications in environmental science are being explored, particularly in the synthesis of nanomaterials that could aid in environmental remediation and pollution control . Its role in creating environmentally friendly materials is of significant interest.
Analytical Methods
5-Bromo-3-methoxyquinoline: may also play a role in analytical chemistry as a standard or reagent in various analytical methods . Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical techniques.
Synthetic Biology
In synthetic biology, the compound could be used to design novel biological systems or pathways . Its incorporation into synthetic constructs can lead to the development of new biological functions or the production of specific biomolecules.
Nanotechnology
Lastly, 5-Bromo-3-methoxyquinoline has potential applications in nanotechnology, particularly in the design and synthesis of nanostructures that could be used in medical diagnostics, drug delivery systems, or as part of nanosensors .
Safety and Hazards
5-Bromo-3-methoxyquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . It should be handled with protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, wash with plenty of water . If irritation persists, seek medical attention .
properties
IUPAC Name |
5-bromo-3-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVIAXULFXXTLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728966 | |
Record name | 5-Bromo-3-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxyquinoline | |
CAS RN |
776296-12-9 | |
Record name | 5-Bromo-3-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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